molecular formula C17H20ClNO B591229 Benzedrone (hydrochloride) CAS No. 1797979-43-1

Benzedrone (hydrochloride)

Cat. No.: B591229
CAS No.: 1797979-43-1
M. Wt: 289.803
InChI Key: VVZXDZKHNXHQNR-UHFFFAOYSA-N
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Description

Benzedrone (hydrochloride), also known as 4-Methylmethcathinone, is a synthetic stimulant belonging to the cathinone class. It is structurally related to mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety. This compound is primarily used in forensic and research applications due to its stimulatory properties .

Mechanism of Action

Benzedrone (hydrochloride), also known as 2-(Benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride, is a compound of interest in the field of biochemistry and pharmacology. It’s important to note that the physiological and toxicological properties of this compound are currently unknown .

Mode of Action

Benzedrone (hydrochloride) is an analog of mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety

Biochemical Analysis

Biochemical Properties

Benzedrone (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . These interactions lead to the inhibition of reuptake and increased release of these neurotransmitters, resulting in stimulatory effects. Additionally, Benzedrone (hydrochloride) may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .

Cellular Effects

Benzedrone (hydrochloride) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase intracellular calcium levels, which can affect various cellular processes, including neurotransmitter release and muscle contraction . Furthermore, Benzedrone (hydrochloride) can modulate the activity of protein kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of Benzedrone (hydrochloride) involves its binding interactions with monoamine transporters. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, Benzedrone (hydrochloride) increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission . Additionally, the compound may act as a substrate for these transporters, promoting the release of neurotransmitters through reverse transport . Benzedrone (hydrochloride) may also interact with other biomolecules, such as ion channels and receptors, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzedrone (hydrochloride) can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Benzedrone (hydrochloride) can induce changes in cellular function, including alterations in gene expression and protein synthesis . These temporal effects are important considerations for researchers studying the compound’s pharmacokinetics and pharmacodynamics .

Dosage Effects in Animal Models

The effects of Benzedrone (hydrochloride) in animal models vary with different dosages. At low doses, the compound exhibits stimulatory effects, increasing locomotor activity and inducing hyperactivity . At higher doses, Benzedrone (hydrochloride) can cause adverse effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage . These findings highlight the importance of dose-dependent studies in understanding the compound’s safety and efficacy .

Metabolic Pathways

Benzedrone (hydrochloride) undergoes metabolism through various pathways, including oxidation, reduction, and conjugation reactions . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of Benzedrone (hydrochloride) play a crucial role in determining its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Benzedrone (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various transporters and binding proteins . The localization and accumulation of Benzedrone (hydrochloride) in specific tissues can influence its pharmacological effects and toxicity .

Subcellular Localization

The subcellular localization of Benzedrone (hydrochloride) is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct Benzedrone (hydrochloride) to specific organelles, affecting its activity and function . Understanding the subcellular localization of Benzedrone (hydrochloride) is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzedrone (hydrochloride) can be synthesized through several chemical routes. One common method involves the reaction of 4-methylpropiophenone with benzylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride in a solvent like methanol. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Benzedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality for research purposes .

Chemical Reactions Analysis

Types of Reactions: Benzedrone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Benzedrone (hydrochloride) has several applications in scientific research:

Comparison with Similar Compounds

    Mephedrone: Similar structure but with an amino methyl group instead of a benzyl moiety.

    Methcathinone: Lacks the aromatic substitution present in Benzedrone.

    Ethylone: Contains an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness: Benzedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. Its benzyl moiety differentiates it from other cathinones, potentially altering its interaction with biological targets and its overall effects .

Biological Activity

Benzedrone (hydrochloride), a synthetic cathinone, has garnered attention for its psychoactive properties and potential for abuse. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Profile

Benzedrone is chemically classified as a substituted phenethylamine and is structurally similar to other known stimulants like mephedrone. Its systematic name is 2-(methylamino)-1-(4-methylphenyl)propan-1-one, and it is often encountered in the form of hydrochloride salt.

Benzedrone primarily acts as a monoamine transporter inhibitor. Research has shown that it selectively inhibits the reuptake of neurotransmitters such as dopamine (DAT) and norepinephrine (NET), but exhibits limited activity on serotonin transporters (SERT). The binding affinity (Ki values) for these transporters has been documented as follows:

Transporter Ki Value (nM)
NET1222
DAT1411
SERT>10000

These values indicate that while benzedrone interacts with NET and DAT, its potency is significantly lower compared to other synthetic cathinones like mephedrone or desoxypipradrol .

Pharmacological Effects

The pharmacological effects of benzedrone are largely stimulant in nature, characterized by increased energy, euphoria, and enhanced sociability. However, adverse effects can include anxiety, paranoia, and cardiovascular complications. The compound's pharmacokinetics have not been extensively studied in humans, but some animal studies suggest rapid absorption and a relatively short half-life.

Case Studies

  • Clinical Toxicology : A study involving hair analysis from families with suspected drug abuse revealed that benzedrone was one of the most frequently detected new psychoactive substances (NPS), with 62 positive cases identified among 1537 samples . This prevalence underscores its emergence as a substance of concern in the context of recreational drug use.
  • Emergency Room Reports : Cases reported in emergency settings have documented symptoms consistent with stimulant overdose following the use of benzedrone. Symptoms included agitation, tachycardia, and hallucinations. These findings align with reports from users experiencing severe psychological effects after consumption .
  • Comparative Analysis : In a comparative study of synthetic cathinones, benzedrone was found to exhibit less potency than mephedrone and other derivatives in terms of monoamine transporter inhibition. This suggests that while it has psychoactive effects, it may be less likely to contribute to severe toxicity compared to more potent analogs .

Properties

IUPAC Name

2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZXDZKHNXHQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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